4-[({[2-(adamantan-1-yl)propan-2-yl]oxy}carbonyl)amino]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
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Overview
Description
Fmoc-Dab(Adpoc)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative It is used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild basic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the protection of the amino group of 2,4-diaminobutyric acid (Dab) with the Fmoc groupThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In an industrial setting, the production of Fmoc-Dab(Adpoc)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of automated peptide synthesizers allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Dab(Adpoc)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids or peptides.
Protection/Deprotection Reactions: The Fmoc group serves as a protective group for the amino group during peptide synthesis and can be selectively removed without affecting other functional groups
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).
Solvents: DMF, dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).
Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, depending on the intended application .
Scientific Research Applications
Chemistry: Fmoc-Dab(Adpoc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protective group for amino acids in SPPS .
Biology: In biological research, Fmoc-Dab(Adpoc)-OH is used to create peptides with specific modifications that can be used as probes or inhibitors in various biological assays. These peptides can help in studying protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: The compound is used in the development of peptide-based therapeutics. Modified peptides synthesized using Fmoc-Dab(Adpoc)-OH can exhibit enhanced stability, bioavailability, and specificity, making them potential candidates for drug development .
Industry: In the industrial sector, Fmoc-Dab(Adpoc)-OH is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products. Its use in SPPS allows for the efficient and scalable production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-Dab(Adpoc)-OH primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
- Fmoc-Lys(Adpoc)-OH
- Fmoc-Orn(Adpoc)-OH
- Fmoc-Dap(Adpoc)-OH
Comparison: Fmoc-Dab(Adpoc)-OH is unique due to its specific structure and the presence of the Adpoc group, which provides additional stability and protection during peptide synthesis. Compared to similar compounds like Fmoc-Lys(Adpoc)-OH and Fmoc-Orn(Adpoc)-OH, Fmoc-Dab(Adpoc)-OH offers distinct advantages in terms of reactivity and ease of removal of the protective group .
Properties
IUPAC Name |
4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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